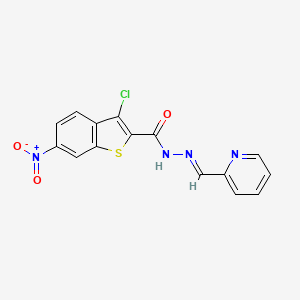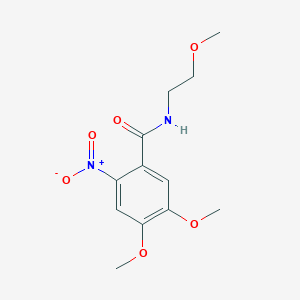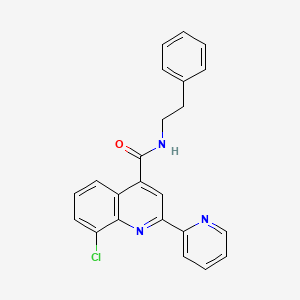![molecular formula C24H30N2O3 B4610243 5,5-dimethyl-3-{4-[4-(1-methyl-1-phenylethyl)phenoxy]butyl}-2,4-imidazolidinedione](/img/structure/B4610243.png)
5,5-dimethyl-3-{4-[4-(1-methyl-1-phenylethyl)phenoxy]butyl}-2,4-imidazolidinedione
Vue d'ensemble
Description
5,5-dimethyl-3-{4-[4-(1-methyl-1-phenylethyl)phenoxy]butyl}-2,4-imidazolidinedione is a useful research compound. Its molecular formula is C24H30N2O3 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.22564282 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
The synthesis and biological evaluation of imidazolidine derivatives, including those structurally related to 5,5-dimethyl-3-{4-[4-(1-methyl-1-phenylethyl)phenoxy]butyl}-2,4-imidazolidinedione, have been explored for their potential dual inhibitory activity against 5-lipoxygenase and cyclooxygenase. These compounds have shown varying degrees of selectivity toward these enzymes and exhibited oral activity in anti-inflammatory models, demonstrating their potential for therapeutic applications in inflammation (Unangst et al., 1994).
Reactivity and Structural Characterization
Research into the reactivity and structural characterization of sodium and ytterbium complexes with imidazolidine-bridged bis(phenolato) ligands highlights the versatility of imidazolidine derivatives in coordination chemistry. These studies provide insights into the synthesis of metal complexes that could be useful in catalysis and materials science (Xu et al., 2007).
Palladium(II)-Induced Intramolecular Cyclization
The regioselectivity of Palladium(II)-induced intramolecular cyclization involving imidazolidine derivatives has been studied, revealing the influence of sodium carboxylates on the formation of cyclized products. These findings have implications for the synthesis of complex organic structures and the development of new synthetic methodologies (Hosokawa et al., 1976).
Synthesis of 2-(2-Arylethyl)Imidazoles
Direct alkylation of 1-(N,N-dimethylaminomethyl)2-lithiomethylimidazole has provided a straightforward route to 2-(2-arylethyl)imidazoles, showcasing the synthetic utility of imidazolidine derivatives in accessing complex imidazole-containing structures, which are valuable in pharmaceutical and material science research (Tarnchompoo et al., 1990).
Hydrogen Bonding and Viscosity in Ionic Liquids
Studies on the impact of hydrogen bonding on the viscosity of imidazolium-based ionic liquids have elucidated the counter-intuitive behavior where a reduction in hydrogen bonding leads to an increase in viscosity. This research contributes to the understanding of ionic liquid properties, which is critical for their application in green chemistry and industrial processes (Hunt, 2007).
Propriétés
IUPAC Name |
5,5-dimethyl-3-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-23(2,18-10-6-5-7-11-18)19-12-14-20(15-13-19)29-17-9-8-16-26-21(27)24(3,4)25-22(26)28/h5-7,10-15H,8-9,16-17H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUYOARTPQYIGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCCOC2=CC=C(C=C2)C(C)(C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-chloro-4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4610164.png)
![{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4610174.png)
![N-(4-isopropylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4610189.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4610196.png)
![2-[(2,6-dimethyl-4-morpholinyl)carbonyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4610201.png)

![N-{3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-furamide](/img/structure/B4610213.png)

![methyl 4-({[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4610237.png)
![5-(2,3-dichlorophenyl)-N-{[(2-isopropylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4610247.png)

![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-furamide](/img/structure/B4610258.png)
![3-[5-chloro-2-(3-methylbutoxy)phenyl]-2-cyano-N-1-naphthylacrylamide](/img/structure/B4610266.png)
![3-(3-chloro-4-fluorophenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4610272.png)
